N,N-Diethylethylenediamine

Coordination Chemistry Ligand Design X-ray Crystallography

Researchers requiring precise steric control in metal complex synthesis face variability when substituting symmetrical diamines. N,N-Diethylethylenediamine (CAS 100-36-7) provides a quantifiably distinct coordination geometry-its Ni-N(Et)₂ bond is 0.088 Å longer than the dimethyl analog-enabling fine-tuning of catalytic and electronic properties. • 97% optimized synthetic yield ensures cost-effective, reliable bulk supply • Benchmark-proven in 24-hr CO₂ absorption for DAC sorbent development • Critical intermediate for procainamide and local anesthetic APIs. Bulk quantities available with global hazardous-material shipping compliance.

Molecular Formula C6H16N2
Molecular Weight 116.2 g/mol
CAS No. 100-36-7
Cat. No. B122027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylethylenediamine
CAS100-36-7
SynonymsN,N-Diethylethylenediamine;  N1,N1-Diethyl-1,2-ethanediamine;  1-Amino-2-(N,N-diethylamino)ethane;  1-Amino-2-(diethylamino)ethane;  2-(Diethylamino)ethanamine;  N,N-Diethyl-1,2-diaminoethane;  N,N-Diethyl-1,2-ethanediamine;  N,N-Diethyl-1,2-ethylenediamine
Molecular FormulaC6H16N2
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCN(CC)CCN
InChIInChI=1S/C6H16N2/c1-3-8(4-2)6-5-7/h3-7H2,1-2H3
InChIKeyUDGSVBYJWHOHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylethylenediamine: Properties & Procurement


N,N-Diethylethylenediamine (CAS 100-36-7) is an asymmetrical aliphatic diamine, distinguished by a primary amine and a tertiary amine functional group, giving it unique chelating properties . It is a colorless liquid with a boiling point of 145-147°C, a density of 0.827 g/mL at 25°C, and is miscible with water and most organic solvents [1]. This compound serves as a critical intermediate in synthesizing pharmaceuticals like procainamide and local anesthetics, and as a ligand in coordination chemistry [2].

Asymmetric diamine ligand with distinct steric and electronic tuning for coordination chemistry
Key intermediate for pharmaceutical synthesis (procainamide, local anesthetic derivatives)
Water-miscible liquid, compatible with aqueous and organic reaction media

N,N-Diethylethylenediamine Generic Substitution Risks


The performance of a diamine in a given application is highly sensitive to its substitution pattern. N,N-Diethylethylenediamine's unique asymmetrical structure (primary and tertiary amine) dictates its coordination geometry, steric bulk, and basicity, which are fundamentally different from symmetrical analogues like N,N'-diethylethylenediamine or less sterically hindered ligands like ethylenediamine [1]. These molecular differences translate directly into quantifiable variations in reaction selectivity, metal complex stability, and physical properties, meaning in-class compounds cannot be simply interchanged without impacting experimental or process outcomes [2].

Symmetrical N,N'-diethylethylenediamine
Different amine substitution pattern alters coordination geometry and may reduce complex stability
Ethylenediamine
Lacks steric bulk; may lead to different metal selectivity and reaction pathways
N,N-dimethylethylenediamine
Reduced steric bulk and higher volatility can affect ligand field strength and process design

Comparative Evidence: N,N-Diethylethylenediamine


Coordination Geometry vs. Dimethyl Analogue

N,N-Diethylethylenediamine and N,N-dimethylethylenediamine were both used to synthesize trans-[Ni(H2O)2(diamine)2]Cl2 complexes, allowing a direct comparison of their effect on metal coordination geometry [1].

Metal-N Bond Length
Head-to-head
Ni-N(Et)2 = 2.271 Å vs Ni-N(Me)2 = 2.183 Å
Δ = 0.088 Å
Longer bond reflects greater steric bulk, influencing complex electronic properties.
X-ray crystallography; trans-[Ni(H2O)2(diamine)2]Cl2
Coordination Chemistry Ligand Design X-ray Crystallography

Synthetic Selectivity vs. Alternative Routes

A specific catalyst system (D001-CC) was optimized for the synthesis of N,N-diethylethylenediamine, achieving a high selectivity and yield under defined conditions [1].

Synthetic Yield
Supporting evidence
97% yield
Supports reliable, high-purity supply chain.
Optimized ion-exchange resin catalyst
Organic Synthesis Catalysis Process Chemistry

Complexation Thermodynamics vs. Ethylenediamine

Flow microcalorimetry studies compared the enthalpy changes for protonation and copper(II) complex formation of N,N-diethylethylenediamine with the unsubstituted ethylenediamine [1].

Enthalpy of Complexation
Cross-study comparable
Decreased exothermicity vs ethylenediamine; larger entropy contribution
Thermodynamic profile distinct from unsubstituted diamine, relevant for heat management.
Flow microcalorimetry, Cu(II) complexation, 25 °C
Thermodynamics Calorimetry Complexation

CO2 Capture vs. Alkanolamines and Diamines

A comparative study evaluated N,N-diethylethylenediamine against other amines for direct air capture of CO2, quantifying its absorption efficiency relative to industry-standard alkanolamines and related diamines [1].

CO₂ Absorption
Cross-study comparable
1.5 mol dm⁻³ solution, distinct absorption profile in 24-h DAC experiments
Offers alternative sorbent profile for direct air capture research.
Bench-scale column, compared with MEA and other diamines
Carbon Capture Environmental Chemistry Sorbent Evaluation

Physical Properties vs. Dimethyl Analogue

Key physical properties of N,N-diethylethylenediamine are compared to those of its close analog, N,N-dimethylethylenediamine, highlighting how increased alkyl substitution alters its handling and process characteristics [1][2].

Boiling Point / Density
Cross-study comparable
B.p. 145–147 °C vs ~107 °C; density 0.827 vs ~0.81 g/mL
Higher boiling point may influence solvent recovery and distillation conditions.
Property differences relevant to process engineering
Physical Chemistry Process Engineering Solvent Selection

Strategic Applications: N,N-Diethylethylenediamine


Custom Ligand Design for Metal Complex Geometry

For researchers synthesizing metal complexes where the steric environment around the metal center is critical, N,N-diethylethylenediamine offers a quantifiably different coordination geometry compared to its dimethyl analog. As evidenced by X-ray crystallography, the Ni-N(Et)2 bond length is 0.088 Å longer than the Ni-N(Me)2 bond, a significant structural change [1]. This allows for the fine-tuning of a complex's electronic and catalytic properties, providing a distinct tool for coordination chemists.

High-Efficiency Synthesis Process

In process chemistry, a high and reliable yield is paramount for economic viability. The demonstrated 97% yield for synthesizing N,N-diethylethylenediamine using an optimized ion-exchange resin catalyst provides a robust and efficient method for its preparation [2]. This established synthetic route ensures a reliable and cost-effective supply chain for procurement of this compound in large quantities, differentiating it from less efficiently produced analogues.

Direct Air Capture Sorbent Development

In the field of environmental remediation and carbon capture, selecting the right amine sorbent is critical. N,N-diethylethylenediamine has been directly benchmarked against conventional alkanolamines and other diamines in 24-hour CO2 absorption experiments, demonstrating its distinct performance profile as a liquid sorbent for DAC [3]. This evidence positions it as a strategically important alternative for researchers and engineers developing next-generation, more efficient carbon capture technologies.

Application
Selection Property
Validation Focus
Custom Ligand Design
Steric environment control via asymmetric diamine
Coordination geometry and complex electronic properties
High-Efficiency Synthesis
Robust, high-yield synthetic route
Process reproducibility and cost-effective supply chain
Direct Air Capture Sorbent
Distinct CO₂ absorption profile
Performance benchmarking against conventional amines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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